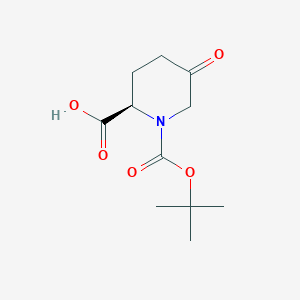

(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid

Description

(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (CAS: 118552-55-9) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a ketone moiety at the 5-position of the six-membered piperidine ring. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . This compound is widely used in peptide synthesis, particularly as a conformationally constrained amino acid analog in peptidomimetics, enabling the study of secondary structures in bioactive peptides .

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZAJLUNOQXFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Starting Materials and General Strategy

The synthesis commonly starts from chiral precursors such as L- or D-serine or from substituted precursors like diethyl oxalate combined with alkyl halides. The key steps include:

- Formation of a chiral intermediate with the piperidine ring.

- Introduction of the keto group at C-5.

- Boc protection of the nitrogen.

- Final carboxylic acid formation or deprotection.

Detailed Synthetic Routes

Grignard Reaction and Cyclization Route (From Diethyl Oxalate)

A patented method uses diethyl oxalate and 1-bromo-substituted propylene as starting materials. The process involves:

- Preparation of a Grignard reagent from 1-bromo-propylene in anhydrous tetrahydrofuran (THF) with magnesium chips activated by iodine or ethylene dibromide.

- Reaction of this Grignard reagent with diethyl oxalate at low temperature to form 2-carbonyl-3-allyl acetic acid ethyl ester.

- Subsequent addition reaction with methyl-cyanoacetate and sodium hydride in THF to yield 2-carbonyl-4-methyl-5-cyanopentanoic acid ethyl ester.

- Cyclization and benzyl ester protection steps to form trans-4-substituted-2-piperidine ethyl formate.

- Removal of benzyl protection by catalytic hydrogenation with palladium on carbon.

- Hydrolysis and pH adjustments to isolate the chiral (2R,4R)-4-substituted piperidine carboxylic acid derivative.

This method benefits from readily available raw materials and mild reaction conditions, yielding the desired stereochemistry (2R) with good selectivity.

Synthesis from L- or D-Serine and Ethyl Glyoxylate

Another approach reported involves starting from enantiomerically pure L- or D-serine and ethyl glyoxylate:

- Condensation of serine with ethyl glyoxylate forms an intermediate.

- Cyclization and Boc protection yield the N-Boc-5-oxo-piperazine-2-carboxylic acid scaffold.

- This method allows access to both (S)- and (R)-enantiomers by selecting the appropriate serine enantiomer.

- The products have been studied for conformational properties, indicating the stereochemical integrity of the synthesis.

Boc Protection and Esterification Techniques

Boc protection of the nitrogen is typically achieved by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or potassium carbonate in solvents like dichloromethane or DMF. Esterification of the carboxylic acid group can be performed using methyl iodide or trimethylsilyl diazomethane under mild conditions to yield methyl esters, facilitating purification and further transformations.

Representative Reaction Conditions and Yields

Research Findings and Analytical Data

- The stereochemical purity of the (2R)-isomer is confirmed by chiral chromatography and NMR studies.

- (1H) NMR spectra show characteristic signals for the Boc group (tert-butyl singlet at ~1.4 ppm) and the piperidine ring protons.

- Conformational studies using NMR indicate the stability of the 5-oxo substituent and the Boc protection under the reaction conditions.

- The use of catalytic hydrogenation for benzyl group removal is mild and avoids racemization.

- The overall synthetic sequences emphasize mild conditions to preserve stereochemical integrity and functional group compatibility.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions, forming amide bonds with amines.

Common Reagents and Conditions:

Boc Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the keto group.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.

Major Products:

Deprotected Amine: Removal of the Boc group yields the free amine.

Hydroxyl Derivative: Reduction of the keto group yields the corresponding alcohol.

Peptide Derivatives: Coupling with amines yields peptide bonds, forming larger peptide molecules.

Scientific Research Applications

(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the synthesis of peptide-based drugs and biomolecules.

Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid depends on its application:

Peptide Synthesis: The Boc group protects the amine during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions.

Reduction and Substitution: The keto and carboxylic acid groups allow for various chemical transformations, enabling the synthesis of diverse compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Boc Protection

(2R)-1-N-Boc-piperidine-2-carboxylic Acid (No 5-Oxo Group)

- CAS : 118552-55-9 (same as target compound but lacking 5-oxo group).

- Key Differences : The absence of the 5-oxo group reduces conformational rigidity and hydrogen-bonding capacity. This derivative is more flexible, making it less suitable for enforcing specific peptide secondary structures. Applications include intermediates in organic synthesis rather than structured peptidomimetics .

N-Cbz-2-Piperidinecarboxylic Acid

- CAS : 28697-07-5.

- Structure : Features a carbobenzyloxy (Cbz) protecting group instead of Boc.

- Comparison: The Cbz group is cleaved under hydrogenolysis, whereas Boc is removed under acidic conditions. This difference in deprotection strategies makes N-Cbz derivatives preferable in orthogonal protection schemes. The compound has a molecular weight of 263.29 g/mol and is used in peptide coupling reactions .

Piperazine Derivatives

(S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic Acid

- Synthesis : Derived from L- or D-serine and ethyl glyoxylate, these compounds contain a piperazine ring (two nitrogen atoms) instead of piperidine .

- Key Features : The additional nitrogen atom enables diverse hydrogen-bonding interactions. When incorporated into peptides, these derivatives induce β-turn conformations, as confirmed by ¹H-NMR studies. Their molecular weight (259.26 g/mol ) and conformational rigidity make them superior to piperidine analogs for studying peptide tertiary structures .

Pyrrolidine Derivatives

(S)-N-Boc-4-oxopyrrolidine-2-carboxylic Acid

- Structure : A five-membered pyrrolidine ring with a 4-oxo group.

- Comparison: The smaller ring size increases steric strain, reducing flexibility compared to piperidine analogs.

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic Acid

Stability and Reactivity Considerations

- Deprotection Challenges : Boc-protected piperidines (e.g., target compound) are stable under basic conditions but decompose upon prolonged storage after deprotection, as observed in aziridine-containing analogs .

- Ketone Reactivity: The 5-oxo group in the target compound can undergo nucleophilic addition or reduction, enabling further functionalization—a feature absent in non-keto analogs like N-Cbz-piperidinecarboxylic acid .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Ring Type | Key Substituents | Applications |

|---|---|---|---|---|---|---|

| (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid | 118552-55-9 | C₁₁H₁₉NO₄ | 229.27 | Piperidine | Boc at N1, ketone at C5 | Peptidomimetics, synthesis |

| (S)-N-Boc-5-oxopiperazine-2-carboxylic acid | Not provided | C₁₀H₁₇N₃O₅ | 259.26 | Piperazine | Boc at N1, ketone at C5 | Conformational studies |

| N-Cbz-2-Piperidinecarboxylic acid | 28697-07-6 | C₁₄H₁₇NO₄ | 263.29 | Piperidine | Cbz at N1 | Intermediate in synthesis |

| (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid | Not provided | C₁₅H₂₅NO₄ | 283.36 | Pyrrolidine | Boc at N1, tert-butyl at C5 | Lipophilic drug design |

Biological Activity

(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is a chiral compound notable for its role in organic synthesis, particularly in the development of peptide-based drugs and other complex biomolecules. The compound features a piperidine ring and is protected by a tert-butoxycarbonyl (Boc) group, which is essential for preventing unwanted reactions during synthesis.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Boc Group : A protective group that stabilizes the amine functionality.

- Keto Group : Located at the 5-position, allowing for various chemical transformations.

- Carboxylic Acid Group : Present at the 2-position, facilitating peptide coupling reactions.

Biological Activity

The biological activity of this compound is primarily linked to its applications in medicinal chemistry and drug development. This compound serves as an intermediate in synthesizing pharmaceuticals targeting various conditions, including neurological disorders and inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Peptide Synthesis : The Boc group protects the amine during peptide synthesis, allowing for selective reactions post-deprotection.

- Chemical Transformations : The presence of both keto and carboxylic acid groups enables diverse chemical transformations, which are crucial in drug design.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of piperidine derivatives, including this compound:

-

Cancer Therapy : Research indicates that piperidine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds related to piperidine structures have shown significant activity against human multiple myeloma cells with IC50 values ranging from 34 to 170 µM over different exposure times .

Compound IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h Compound A 61 43 34 Compound B 169 85 15 - Alzheimer's Disease : Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. These compounds demonstrated improved brain exposure and dual inhibition properties, highlighting their potential as therapeutic agents .

- Inflammation : The compound's structural features allow it to interact with various biological targets, making it a candidate for anti-inflammatory therapies. Studies suggest that modifications to the piperidine structure can enhance its efficacy against inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Boc-protection of piperidine derivatives followed by oxidation. Key steps include:

- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0°C–25°C .

- Oxidation : Introduce the 5-oxo group via oxidation of piperidine intermediates using reagents like Dess-Martin periodinane or catalytic TEMPO/NaClO .

- Yields : Optimized conditions (e.g., slow addition of Boc anhydride, inert atmosphere) achieve >70% yield. Side reactions (e.g., over-oxidation) are minimized at controlled temperatures .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Methods :

- NMR : and NMR verify stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups, δ 170–175 ppm for carboxylic acid) .

- HPLC : Purity >95% confirmed using C18 columns (gradient: 10%–90% acetonitrile/0.1% TFA) with UV detection at 210 nm .

- IR : Peaks at ~1700 cm (C=O stretch for Boc and carboxylic acid) .

Q. What storage conditions prevent decomposition of this compound?

- Stability : The compound is hygroscopic and prone to Boc-deprotection under acidic/humid conditions.

- Best Practices :

- Store at –20°C under argon in sealed vials with desiccant .

- Avoid prolonged exposure to silica gel during purification (use neutral alumina instead) .

- Decomposition Signs : Discoloration (yellowing) or new HPLC peaks indicate degradation. Re-crystallize from ethyl acetate/hexane if needed .

Advanced Research Questions

Q. How does incorporating this compound into peptides influence secondary structure formation?

- Conformational Studies :

- The 5-oxo-piperidine ring imposes a rigid, planar conformation, promoting β-turn motifs in peptides. This is confirmed via circular dichroism (CD) and - NOESY NMR .

- Example : In tetrapeptides, the residue stabilizes helical conformations in non-polar solvents (e.g., DMSO) but adopts extended structures in water .

Q. How can researchers resolve contradictions in reported stability data for Boc-protected piperidine derivatives?

- Case Study : Some studies report Boc group stability under basic conditions, while others note cleavage during peptide coupling.

- Resolution :

- pH Sensitivity : Boc groups hydrolyze at pH >10. Use mild bases (e.g., DIEA) during coupling to avoid deprotection .

- Solvent Effects : Avoid DMF for long-term storage; use DCM or THF to minimize acid-catalyzed degradation .

Q. What strategies mitigate instability during the synthesis of aziridine-containing analogs from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.